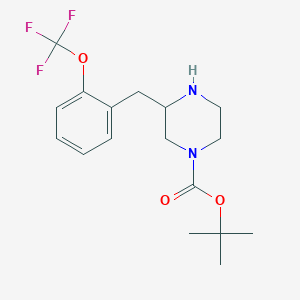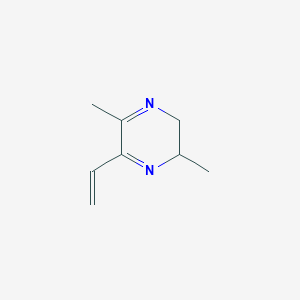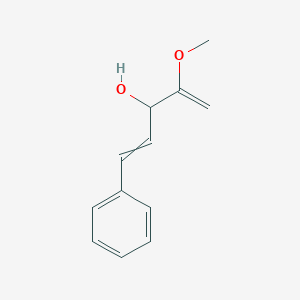![molecular formula C22H25FO B12611208 4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl CAS No. 917946-38-4](/img/structure/B12611208.png)
4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, a fluoro substituent, and a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluoro and methoxy groups, and the attachment of the cyclohexyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid with a methoxy substituent, used in pharmaceuticals and organic synthesis.
3-Ethoxy-4-methoxybenzaldehyde: Used as a pharmaceutical intermediate.
4-Methoxy-o-phenylenediamine: A precursor for synthesizing heterocyclic compounds.
Uniqueness
4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
917946-38-4 |
|---|---|
Molekularformel |
C22H25FO |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-[(4-ethenylcyclohexyl)methoxy]-2-fluoro-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C22H25FO/c1-3-17-6-8-18(9-7-17)15-24-22-13-12-20(14-21(22)23)19-10-4-16(2)5-11-19/h3-5,10-14,17-18H,1,6-9,15H2,2H3 |
InChI-Schlüssel |
JJBFVROMTOXKDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OCC3CCC(CC3)C=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


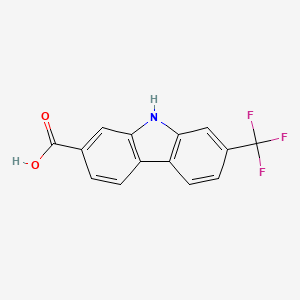
![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)

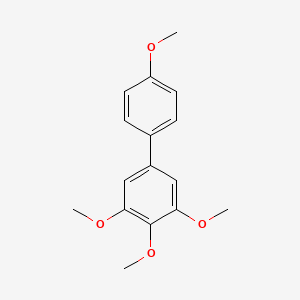
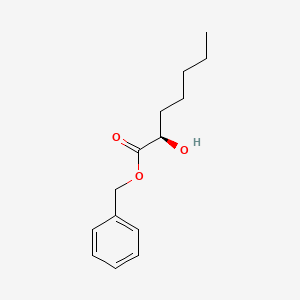
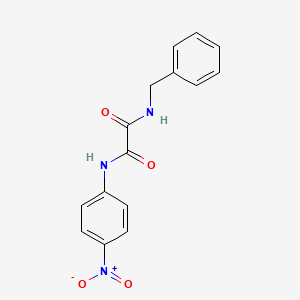
![Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate](/img/structure/B12611149.png)



